Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H11N3O2. It is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate can be synthesized through various methods. One common approach involves the cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions, promoted by sodium hydroxide (NaOH). This method is efficient and scalable, providing high yields in a short time .
Industrial Production Methods
Industrial production often employs condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones. These reactions typically require an aryl or carboxylate group at the β position for subsequent reduction and derivatization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core scaffold in many pharmaceutical drugs.
2-Ethyl-6-chloro imidazo[1,2-a]pyridine: Known for its improved potency against tuberculosis.
Uniqueness
Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate stands out due to its unique combination of an ethyl ester and amino group, which enhances its reactivity and potential for derivatization. This makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIHCAUGAHMHOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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